![molecular formula C11H14O2 B13543115 [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol](/img/structure/B13543115.png)
[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-methoxyphenyl)cyclopropyl]methanol: is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a methoxyphenyl substituent at the 1-position of the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-methoxyphenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by functional group transformations. One common method involves the reaction of 3-methoxybenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable catalyst to form the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of [1-(3-methoxyphenyl)cyclopropyl]methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-methoxyphenyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form cyclopropylmethanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: 3-methoxybenzaldehyde.
Reduction: Cyclopropylmethanol.
Substitution: Various substituted methoxy derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(3-methoxyphenyl)cyclopropyl]methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.
Industry: In the industrial sector, [1-(3-methoxyphenyl)cyclopropyl]methanol can be used as an intermediate in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which [1-(3-methoxyphenyl)cyclopropyl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the methoxy group may affect its pharmacokinetic properties.
Comparison with Similar Compounds
- [1-(4-methoxyphenyl)cyclopropyl]methanol
- [1-(2-methoxyphenyl)cyclopropyl]methanol
Comparison: Compared to its analogs, [1-(3-methoxyphenyl)cyclopropyl]methanol has a unique substitution pattern that can influence its reactivity and biological activity
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
[1-(3-methoxyphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H14O2/c1-13-10-4-2-3-9(7-10)11(8-12)5-6-11/h2-4,7,12H,5-6,8H2,1H3 |
InChI Key |
OKKLNEHPHWXNMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



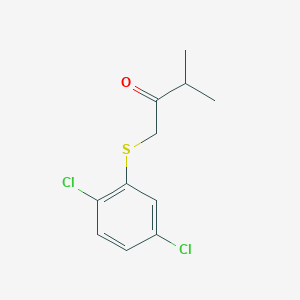
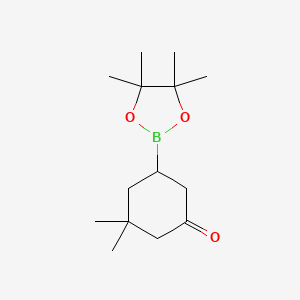


![ethyl4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylatehydrochloride](/img/structure/B13543067.png)
![5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B13543071.png)
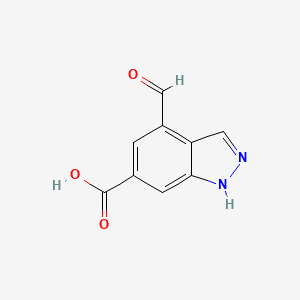
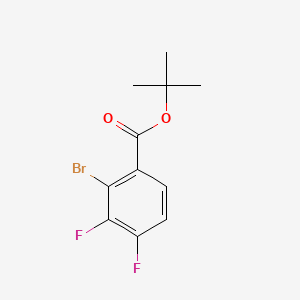
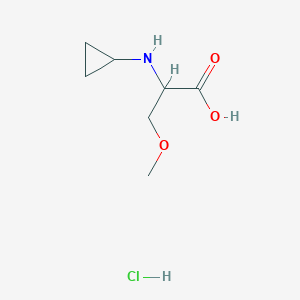
![2-[2-(Methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13543087.png)
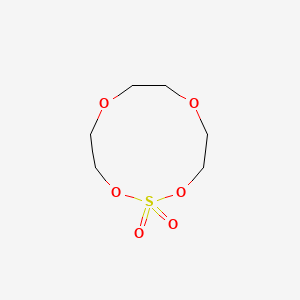
![Spiro[2.3]hexan-1-ylboronic acid pinacol ester](/img/structure/B13543105.png)

